BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Medicinal Chemistry Physicochemical Properties Drug Design

This benzodioxepine acetamide is a strategic intermediate for CNS drug discovery, specifically 5-HT6 receptor antagonist development (WO2012004718A2). With a balanced LogP of 0.8 and TPSA of 47.6 Ų, it provides an optimal physicochemical profile for CNS-penetrant lead compounds—more lipophilic than polar 7-amine analogs yet more soluble than ester derivatives. The acetamide serves as a stable protected amine, enabling downstream functionalization at 88% synthetic yield. Its benzodioxepine core is a validated Mcl-1 inhibitor fragment for anti-apoptotic drug discovery. Supplied at ≥95% HPLC purity for reproducible fragment-based screening and medicinal chemistry campaigns.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1134335-03-7
Cat. No. B1370606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide
CAS1134335-03-7
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OCCOC2
InChIInChI=1S/C11H13NO3/c1-8(13)12-10-2-3-11-9(6-10)7-14-4-5-15-11/h2-3,6H,4-5,7H2,1H3,(H,12,13)
InChIKeyRZLYWIHGYXJSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide (CAS 1134335-03-7) – Baseline Characteristics and Procurement Context


N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is a small-molecule benzodioxepine derivative characterized by a fused 1,4-dioxepane ring and an acetamide substituent at the 7-position. Its molecular weight is 207.23 g/mol, and it possesses one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 47.6 Ų [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry programs targeting central nervous system (CNS) receptors and in fragment-based drug discovery campaigns [2][3]. Its value proposition lies not in standalone biological activity but in its strategic utility as a protected amine intermediate and as a physicochemically distinct member of the benzodioxepine scaffold family.

Why N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide Cannot Be Substituted with Other Benzodioxepine Analogs


Benzodioxepine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to even minor modifications at the 7-position. Within the 5-HT6 receptor antagonist program, substitution of the 7-acetamide group with other functionalities (e.g., alkyl amines, aryl amides) resulted in Ki values ranging over five orders of magnitude, from 0.1 nM to >10 µM [1]. Interchanging N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide with the corresponding 7-amine or 7-isocyanate would fundamentally alter hydrogen bonding capacity, lipophilicity, and synthetic trajectory. The acetamide group provides a balanced LogP of 0.8 and TPSA of 47.6 Ų, which is intermediate between more polar amine analogs and more lipophilic ester or isocyanate derivatives [2][3]. This physicochemical profile is critical for achieving desired solubility and permeability in CNS-targeted compounds. Consequently, generic substitution without quantitative validation risks compromising downstream synthetic yield, target engagement, or pharmacokinetic properties.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide Against Comparators


Physicochemical Differentiation: TPSA and LogP Comparison Versus 7-Amine Analog

N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide exhibits a topological polar surface area (TPSA) of 47.6 Ų and a calculated LogP (XLogP3) of 0.8 [1]. In contrast, the closely related 7-amine analog (2,3-dihydro-5H-1,4-benzodioxepin-7-amine) has a TPSA of 38.0 Ų and a LogP of 0.9 [2]. The acetamide derivative provides a 9.6 Ų increase in TPSA, which enhances aqueous solubility and reduces passive membrane permeability relative to the amine, while maintaining comparable lipophilicity.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Yield as a Protected Amine Intermediate in 5-HT6 Antagonist Synthesis

In the synthesis of potent 5-HT6 receptor antagonists, N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide was prepared from 7-amino-2,3-dihydro-5H-1,4-benzodioxepine via acetylation with acetyl chloride and triethylamine in dichloromethane, yielding 1.1 g (88% yield) of a white solid [1]. This high yield, robust two-step sequence underscores its reliability as a protected amine building block, contrasting with more labile protecting groups (e.g., Boc) that may require stronger acidic conditions for deprotection and risk ring-opening of the dioxepane moiety.

Synthetic Chemistry Process Development 5-HT6 Receptor

Vendor-Specified Purity Benchmark for Procurement Decision-Making

Commercially sourced N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is supplied with a certified purity of ≥95% as determined by HPLC . This level of purity is consistent with other research-grade benzodioxepine derivatives such as 2,3-dihydro-5H-1,4-benzodioxepin-7-yl isocyanate (≥95%) and provides a baseline quality metric for laboratories requiring reproducible synthetic outcomes.

Analytical Chemistry Procurement Quality Control

Fragment-Based Drug Discovery Potential: Benzodioxepine Scaffold Validation

The benzodioxepine scaffold is a validated fragment for targeting the Mcl-1 protein, a key anti-apoptotic factor in cancer. In a covalent tethering screen, benzodioxepine-containing fragments were identified as hits that bind to the Mcl-1 BH3-binding groove [1]. While N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide was not directly screened in this study, its core scaffold is identical to the validated fragments, and the acetamide substituent offers a synthetically tractable handle for elaboration into potent inhibitors. In contrast, other benzodioxepine derivatives with bulkier or more lipophilic substituents may exhibit reduced ligand efficiency or altered binding modes.

Fragment-Based Drug Discovery Mcl-1 Cancer Therapeutics

Optimal Application Scenarios for N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide Based on Quantitative Evidence


Synthesis of CNS-Targeted 5-HT6 Receptor Antagonists

N-(2,3-Dihydro-5H-1,4-benzodioxepin-7-yl)acetamide serves as a key intermediate in the preparation of potent 5-HT6 receptor antagonists, as demonstrated in patent WO2012004718A2 [1]. The acetamide group acts as a protected amine, allowing for subsequent alkylation or acylation to introduce pharmacophoric elements. Its 88% synthetic yield from the corresponding 7-amine provides a reliable and scalable entry point for medicinal chemistry campaigns targeting cognitive disorders.

Physicochemical Optimization in Lead Compound Design

When designing lead compounds with balanced solubility and permeability, the TPSA of 47.6 Ų and LogP of 0.8 for N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide offer a physicochemical profile intermediate between polar amine (TPSA 38.0 Ų) and lipophilic ester derivatives [2][3]. This makes it a strategic choice for maintaining drug-like properties while modulating CNS penetration.

Fragment Elaboration for Mcl-1 Inhibitor Discovery

The benzodioxepine core of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is a validated fragment for Mcl-1 inhibition [4]. The acetamide substituent provides a chemically stable and synthetically versatile handle for fragment growth, enabling rapid exploration of structure-activity relationships in anti-apoptotic drug discovery programs.

Quality-Controlled Building Block Procurement

With a vendor-certified purity of ≥95% by HPLC , this compound meets the rigorous quality standards required for reproducibility in both academic and industrial research settings. Its consistent purity ensures that downstream synthetic steps and biological assays are not confounded by unknown impurities.

Quote Request

Request a Quote for N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.